2-Fluoro-4-iodo-1-nitrobenzene
Overview
Description
2-Fluoro-4-iodo-1-nitrobenzene is an organic compound with the molecular formula C6H3FINO2 It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Fluoro-4-iodobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-1-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the nitro, fluoro, or iodo groups can be replaced by other substituents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and various electrophiles can be used under acidic conditions.
Reduction: Common reducing agents include tin and hydrochloric acid, iron and acetic acid, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution Reactions: Products depend on the nature of the substituent introduced.
Reduction: The major product is 2-Fluoro-4-iodo-1-aminobenzene.
Oxidation: Products vary based on the specific oxidizing agent and conditions used.
Scientific Research Applications
2-Fluoro-4-iodo-1-nitrobenzene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Exploration of its derivatives for pharmaceutical applications, including potential anti-cancer and anti-inflammatory agents.
Industry: Use in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-1-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring. The fluoro and iodo substituents also play a role in directing electrophilic substitution reactions and stabilizing intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-chloro-1-nitrobenzene
- 2-Fluoro-4-bromo-1-nitrobenzene
- 2-Fluoro-4-iodo-1-aminobenzene
Uniqueness
2-Fluoro-4-iodo-1-nitrobenzene is unique due to the presence of both fluorine and iodine substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
2-fluoro-4-iodo-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJQZMONVWFIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598224 | |
Record name | 2-Fluoro-4-iodo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2996-31-8 | |
Record name | 2-Fluoro-4-iodo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-iodonitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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